Tropic acid

描述

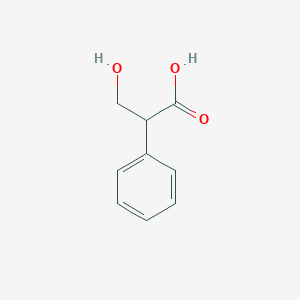

Tropic acid (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a β-hydroxy carboxylic acid characterized by a hydroxymethyl group (-CH$_2$OH) attached to the α-carbon of a phenylacetic acid backbone (Fig. 1a) . It is a key biosynthetic precursor to tropane alkaloids such as atropine, scopolamine, and hyoscyamine, which are predominantly found in plants of the Solanaceae family (e.g., Datura, Atropa belladonna) . This compound’s chiral center at the β-carbon contributes to its stereochemical versatility, enabling diverse pharmacological activities when esterified with tropine or related alcohols .

准备方法

合成路线及反应条件

莨菪酸可以通过苯乙酸和甲醛之间的伊万诺夫反应合成 . 在这种方法中,苯乙酸的二阴离子使用格氏试剂异丙基氯化镁形成,然后与甲醛反应形成产物的镁盐。 用硫酸酸化后得到纯酸 .

另一种方法是从苯乙酮开始 . 制备莨菪酸的过程包括使苯乙酸钠与镁和异丙基氯反应,然后使所得的α-羧基苄基氯化镁钠盐与甲醛反应,最后水解所得的络合物 .

工业生产方法

莨菪酸的工业生产方法没有详细记载,但可能涉及与实验室中使用的类似合成路线,但规模更大,以提高工业效率。

化学反应分析

反应类型

莨菪酸会发生各种类型的化学反应,包括:

氧化: 莨菪酸可以被氧化形成相应的酮或醛。

还原: 还原反应可以将莨菪酸转化为相应的醇。

取代: 莨菪酸可以发生取代反应,特别是在羟基上。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 使用锂铝氢化物(LiAlH₄)和硼氢化钠(NaBH₄)等还原剂。

取代: 取代反应通常涉及像亚硫酰氯(SOCl₂) 这样的试剂,用于将羟基转化为氯化物。

形成的主要产物

氧化: 形成酮或醛。

还原: 形成醇。

取代: 形成氯化物或其他取代衍生物。

科学研究应用

Pharmaceutical Applications

1.1. Anti-Aging and Skin Care

Tropic acid has been utilized in dermatological formulations aimed at reducing wrinkles and reversing signs of aging. A notable patent describes methods for topically applying this compound to visibly reduce skin wrinkles and enhance skin appearance by promoting cellular turnover and collagen synthesis. This application highlights the compound's potential in cosmetic formulations .

1.2. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. Research involving extracts containing this compound demonstrated a dose-dependent reduction in the viability of colorectal cancer cells, with higher concentrations leading to significant cell mortality. This suggests potential therapeutic applications in cancer treatment .

Biochemical Applications

2.1. Metabolic Pathways

This compound plays a role as a substrate in various metabolic pathways, particularly in the degradation of tropane alkaloids by specific bacterial strains such as Pseudomonas sp. These bacteria can utilize this compound as a carbon source, converting it into phenylacetic acid through enzymatic reactions involving this compound dehydrogenase .

2.2. Enzymatic Studies

The enzymatic oxidation of this compound has been extensively studied to understand its biochemical transformations. Research has identified specific dehydrogenases that facilitate the conversion of this compound into phenylacetaldehyde and subsequently into phenylacetic acid, showcasing its importance in microbial metabolism .

Environmental Applications

3.1. Biodegradation

This compound is significant in environmental microbiology due to its role in biodegradation processes. Certain bacteria can metabolize this compound, contributing to the breakdown of complex organic compounds in contaminated environments. The ability of these microorganisms to utilize this compound underscores its potential for bioremediation strategies aimed at detoxifying polluted sites .

Analytical Applications

4.1. Chiral Separation Techniques

This compound has been investigated for its utility in chiral separation processes, particularly involving enantiomers of related compounds such as mandelic acid. Innovative methods utilizing magnetic chiral sorbents have been developed to enhance the separation efficiency of racemic mixtures, which can have implications in pharmaceutical synthesis and quality control .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

- Objective: To assess the viability of colorectal cancer cells upon treatment with this compound.

- Methodology: Various concentrations of extracts containing this compound were applied to cancer cell lines.

- Results: A significant decrease in cell viability was observed at higher concentrations (up to 55% mortality at 200 μg/ml) indicating potential therapeutic efficacy.

Case Study 2: Enzymatic Pathway Analysis

- Objective: To elucidate the metabolic pathway involving this compound degradation.

- Methodology: Isolation and characterization of enzymes involved in the oxidation process.

- Results: Identification of specific dehydrogenases responsible for converting this compound into phenylacetaldehyde, demonstrating its role as a metabolic intermediate.

作用机制

莨菪酸的主要作用是作为阿托品和莨菪碱合成的前体。 这些化合物作为乙酰胆碱在毒蕈碱受体上的竞争性拮抗剂起作用,抑制副交感神经的刺激 . 这种机制涉及与毒蕈碱受体结合,并阻止肌醇三磷酸(IP₃)和二酰基甘油(DAG)的释放,这通常是由毒蕈碱激动剂引起的 .

相似化合物的比较

Chemical Properties :

- Molecular formula: C$9$H${10}$O$_3$

- Molecular weight: 166.18 g/mol

- Solubility: Moderately soluble in water, highly soluble in polar organic solvents .

Biological Role :

Tropic acid is enzymatically synthesized in plants via the phenylalanine pathway, with phenyllactic acid identified as a critical intermediate . In microbial metabolism, Pseudomonas sp. strain AT3 oxidizes this compound to phenylacetic acid through NAD$^+$-linked dehydrogenases, releasing CO$_2$ .

Comparison with Structurally Similar Compounds

Phenylacetic Acid

- Structure : Lacks the β-hydroxymethyl group of this compound (Fig. 1b).

- Role : End-product of this compound metabolism in Pseudomonas sp. AT3 .

- Analytical Differentiation :

Athis compound

- Structure : α,β-unsaturated analog of this compound (Fig. 1c).

- Role : Degradation product of atropine under alkaline conditions .

- Stability : More resistant to oxidation than this compound, making it a marker for atropine decomposition in pharmaceuticals .

Phenyllactic Acid

- Structure: 2-hydroxy-3-phenylpropanoic acid (hydroxyl group at α-carbon vs. β-carbon in this compound) (Fig. 1d).

- Role : Demonstrated as the obligatory intermediate in this compound biosynthesis in Datura root cultures, contradicting earlier hypotheses that this compound itself was a direct precursor .

Functional Comparison in Analytical Chemistry

Internal Standards in Organic Acid Analysis

This compound is used alongside heptadecanoic acid, 2-phenylbutyric acid, and p-chlorobenzoic acid as internal standards in GC and HPLC due to:

- High chromatographic resolution in complex matrices .

- Stability under derivatization conditions (e.g., silylation) .

Table 1: Comparison of Internal Standards

| Compound | Retention Time (GC) | Stability in Alkaline pH | Use Case |

|---|---|---|---|

| This compound | 8.2 min | Moderate | Urine organic acid assays |

| Heptadecanoic acid | 12.5 min | High | Fatty acid analysis |

| 2-Phenylbutyric acid | 9.8 min | High | Broad-spectrum screening |

Metabolic and Pharmacological Comparisons

Enzymatic Pathways

- This compound Dehydrogenase : Purified from Pseudomonas sp. AT3, this enzyme oxidizes this compound to phenylacetaldehyde at pH 9.5 without stereo-selectivity .

- Phenyllactic Acid Dehydrogenase : In plants, converts phenyllactic acid to this compound, a step critical for alkaloid biosynthesis .

Pharmaceutical Stability

- Atropine Formulations: Degrades into this compound and tropine under heat or alkaline conditions.

Key Research Findings

Microbial Metabolism : Pseudomonas sp. AT3 employs two distinct dehydrogenases for this compound oxidation, ensuring efficient decarboxylation to phenylacetic acid .

Analytical Utility : this compound’s consistent GC-MS fragmentation (m/z 91, 148) enables reliable identification in plant extracts and clinical samples .

Data Tables

Table 2: Structural and Metabolic Comparison

| Compound | Molecular Formula | Key Functional Groups | Metabolic Role |

|---|---|---|---|

| This compound | C$9$H${10}$O$_3$ | β-hydroxymethyl, carboxylic acid | Alkaloid precursor, microbial substrate |

| Phenylacetic acid | C$8$H$8$O$_2$ | Carboxylic acid | Catabolic end-product |

| Athis compound | C$9$H$8$O$_2$ | α,β-unsaturated acid | Atropine degradation marker |

Table 3: HPLC Retention Times (C18 Column)

| Compound | Retention Time (min) | Mobile Phase (ACN:H$_2$O) |

|---|---|---|

| This compound | 4.2 | 25:75 |

| Athis compound | 6.8 | 30:70 |

| Phenylacetic acid | 5.5 | 25:75 |

生物活性

Tropic acid, a monocarboxylic acid derived from the alkaloid atropine, exhibits various biological activities that are significant in pharmacology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the molecular formula and is characterized by its saturated structure containing an alcohol group. It can undergo transformation into athis compound upon heating, which is optically inactive . The compound is known for its role in various biochemical pathways, particularly in microbial metabolism.

Microbial Metabolism

Research indicates that certain Pseudomonas species can utilize this compound as a sole carbon source. For instance, Pseudomonas sp. strain AT3 demonstrated the ability to grow on dl-tropic acid, rapidly oxidizing it to phenylacetaldehyde and subsequently to phenylacetic acid. This metabolic pathway involves specific dehydrogenases that are NAD+-linked and exhibit optimal activity at alkaline pH levels .

Enzyme Activity

The enzymatic activity associated with this compound metabolism has been studied extensively. The following table summarizes the specific activities of key enzymes involved in this metabolic process:

| Enzyme | Specific Activity (U/mg protein) | Optimal pH |

|---|---|---|

| This compound Dehydrogenase | 0.5 - 1.0 | 9.5 |

| Phenylacetaldehyde Dehydrogenase | 0.3 - 0.7 | 7.0 |

The activity of these enzymes increases significantly upon the addition of this compound to bacterial cultures, suggesting its role as an inducer in microbial systems .

Pharmacological Implications

This compound is also relevant in pharmacology due to its structural relationship with atropine, a well-known anticholinergic agent. Its biological activity includes:

- Anticholinergic Effects : this compound contributes to the anticholinergic properties of atropine, affecting neurotransmitter pathways and potentially influencing cognitive functions .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which may have implications for neuroprotection and other therapeutic applications .

Case Studies

Several studies have highlighted the significance of this compound in various biological contexts:

- Microbial Growth Study : A study involving Pseudomonas sp. strain AT3 showed that cells grown on dl-tropic acid could effectively oxidize it to phenylacetaldehyde, demonstrating the compound's role as a growth substrate .

- Antioxidant Research : Research on derivatives of this compound has indicated potential antioxidant effects, which could be beneficial in treating oxidative stress-related conditions .

- Pharmacological Analysis : Investigations into the pharmacokinetics of this compound have revealed its influence on drug metabolism and interaction with other compounds in therapeutic contexts .

常见问题

Basic Research Questions

Q. What are the most reliable methods for synthesizing and characterizing tropic acid in laboratory settings?

To synthesize this compound (C₉H₁₀O₃), researchers often employ ester hydrolysis or chiral resolution techniques. For characterization:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm the stereochemistry (e.g., (S)-tropic acid’s chiral center) and infrared (IR) spectroscopy to identify functional groups like the carboxylic acid (-COOH) and hydroxyl (-OH) groups .

- Chromatographic Purity Assessment : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, critical for pharmacological studies .

- Structural Validation : X-ray crystallography or computational modeling (e.g., ball-and-stick 3D models) can resolve ambiguities in stereochemical assignments .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Detailed Experimental Documentation : Include precise molar ratios, solvent conditions, and reaction times. For example, specify if the synthesis requires anhydrous conditions or inert atmospheres .

- Standardization of Reagents : Use certified reference materials (CRMs) for starting compounds, such as benzaldehyde derivatives, to minimize batch-to-batch variability .

- Supplementary Data Sharing : Publish raw NMR spectra, chromatograms, and crystallographic data in supporting information files to enable replication .

Q. What are the key criteria for assessing this compound purity in interdisciplinary studies?

- Quantitative Metrics : Melting point consistency (±1°C deviation), HPLC peak area (>95% purity), and absence of residual solvents in gas chromatography-mass spectrometry (GC-MS) .

- Cross-Validation : Compare results with established databases (e.g., CAS #64-17-5 for ethanol byproducts) to detect contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability under varying pH and temperature conditions?

- Controlled Degradation Studies : Design experiments to monitor this compound’s decomposition kinetics using UV-Vis spectroscopy or LC-MS at pH 2–12 and temperatures of 25–60°C. Statistical tools like ANOVA can identify significant degradation pathways .

- Error Mitigation : Address experimental imbalances (e.g., mislabeled samples, as in ’s cultivar study) by implementing blinded analysis and independent replication .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Derivatization Approaches : Use trimethylsilylation (TMS) to enhance this compound’s volatility for GC-MS analysis. Calibration curves with internal standards (e.g., heptadecanoic acid-TMS) improve quantification accuracy .

- Metabolomic Profiling : Pair liquid chromatography-tandem MS (LC-MS/MS) with principal component analysis (PCA) to differentiate this compound from structurally similar metabolites in plant or animal tissues .

Q. How can computational models predict this compound’s interactions with biological targets?

- Molecular Dynamics Simulations : Model this compound’s binding affinity to enzymes (e.g., acetylcholinesterase) using software like GROMACS. Validate predictions with in vitro inhibition assays .

- Docking Studies : Employ AutoDock Vina to simulate interactions with G protein-coupled receptors (GPCRs), referencing structural data from crystallographic databases .

Q. What strategies address discrepancies between experimental and theoretical data on this compound’s physicochemical properties?

- Sensitivity Analysis : Test how variations in computational parameters (e.g., solvent dielectric constant) affect predicted solubility or logP values .

- Hybrid Methodologies : Combine density functional theory (DFT) calculations with experimental NMR chemical shifts to refine molecular charge distribution models .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies to investigate this compound’s role in metabolic pathways?

- Hypothesis-Driven Frameworks : Formulate testable hypotheses, such as “this compound modulates fatty acid biosynthesis in Psammechinus miliaris,” and design targeted lipidomic assays .

- Ethical Data Practices : Adhere to institutional guidelines for data archiving and cite primary literature to avoid plagiarism .

Q. What are best practices for integrating this compound research into broader chemical or biological studies?

- Interdisciplinary Collaboration : Partner with analytical chemists for method validation and biologists for in vivo testing. For example, link this compound’s structure-activity relationships (SAR) to pharmacological outcomes .

- Literature Synthesis : Conduct systematic reviews using databases like PubMed or Web of Science, prioritizing peer-reviewed journals over non-academic sources .

属性

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。